molecular formula C₁₁H₁₈Br₂O₈ B1141274 Pentaerythritol Dibromide beta-D-Glucuronide CAS No. 1138247-37-6

Pentaerythritol Dibromide beta-D-Glucuronide

Cat. No.: B1141274
CAS No.: 1138247-37-6
M. Wt: 438.06
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Description

Pentaerythritol Dibromide beta-D-Glucuronide is a chemical compound with the molecular formula C11H18Br2O8 and a molecular weight of 438.06. It is a metabolite of pentaerythritol dibromide and is used primarily in proteomics research . This compound is known for its unique structure, which includes both bromide and glucuronide groups, making it a valuable tool in various scientific studies.

Preparation Methods

The synthesis of Pentaerythritol Dibromide beta-D-Glucuronide typically involves the reaction of pentaerythritol with bromine in the presence of a suitable solvent. The reaction conditions must be carefully controlled to ensure the correct formation of the dibromide compound. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Pentaerythritol Dibromide beta-D-Glucuronide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the dibromide groups to other functional groups.

    Substitution: The bromide groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pentaerythritol Dibromide beta-D-Glucuronide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pentaerythritol Dibromide beta-D-Glucuronide involves its interaction with various molecular targets and pathways. The bromide groups can participate in halogen bonding and other interactions, while the glucuronide group can undergo enzymatic hydrolysis. These interactions and reactions contribute to the compound’s effects in biological and chemical systems .

Comparison with Similar Compounds

Pentaerythritol Dibromide beta-D-Glucuronide can be compared with other similar compounds, such as:

    Pentaerythritol Dibromide: Lacks the glucuronide group, making it less versatile in biological applications.

    beta-D-Glucuronide Derivatives: These compounds may have different functional groups instead of bromide, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of bromide and glucuronide groups, which provides a unique set of properties and applications .

Biological Activity

Pentaerythritol dibromide beta-D-glucuronide (PDBG) is a compound of interest due to its potential biological activities, particularly in the context of drug metabolism and pharmacokinetics. This article explores the biological activity of PDBG, synthesizing current research findings, relevant case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

PDBG is a glucuronide derivative of pentaerythritol dibromide, characterized by the following chemical formula:

C11H18Br2O8\text{C}_{11}\text{H}_{18}\text{Br}_2\text{O}_8

This compound is notable for its brominated structure, which can influence its reactivity and biological interactions. The glucuronidation process generally enhances solubility and facilitates excretion of lipophilic compounds.

Biological Activity Overview

PDBG's biological activity can be summarized as follows:

  • Metabolism : PDBG is primarily metabolized in the liver, where it undergoes glucuronidation, a process that conjugates the compound with glucuronic acid. This transformation typically increases water solubility and reduces toxicity.
  • Toxicity : Initial studies indicate that PDBG may exhibit low acute toxicity; however, further investigation is required to fully understand its chronic effects and potential carcinogenicity.
  • Pharmacological Effects : Glucuronides are often involved in modulating the pharmacological effects of parent compounds. PDBG may influence the bioavailability and efficacy of drugs through this mechanism.

Case Studies

  • Neuroprotective Effects : A study examined the neuroprotective potential of related glucuronides, suggesting that similar compounds could penetrate the blood-brain barrier (BBB) and exhibit protective effects against neurodegenerative diseases like Alzheimer's. While specific data on PDBG is limited, analogies can be drawn from these findings .
  • Antidiabetic Activity : Research on related compounds has shown significant antidiabetic properties. For instance, certain glucuronides have been noted to improve insulin sensitivity and reduce blood glucose levels in diabetic models .
  • Cardiovascular Effects : Glucuronidated metabolites of other compounds have demonstrated vasodilatory effects by increasing nitric oxide (NO) release from endothelial cells. This suggests a potential for PDBG in cardiovascular applications, although specific studies are still needed .

Table 1: Summary of Biological Activities Related to PDBG

Activity TypeObserved EffectsReferences
MetabolismGlucuronidation enhances solubility
ToxicityLow acute toxicity reported
NeuroprotectionPotential BBB penetration
AntidiabeticImprovement in insulin sensitivity
CardiovascularIncreased NO release

Research Findings

Recent investigations into glucuronides have highlighted their role in drug metabolism and efficacy. For example, studies have shown that glucuronidation can significantly alter the pharmacokinetic profiles of various drugs, enhancing their therapeutic index while minimizing side effects .

Moreover, ongoing research into PDBG's interactions with biological systems is crucial for understanding its full potential. The compound's structure suggests it may interact with various enzymes involved in drug metabolism, such as UDP-glucuronosyltransferases (UGTs), which are responsible for catalyzing glucuronidation reactions.

Properties

IUPAC Name

(3R,4R,5R,6S)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7-,8?,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFPAHSMEUXVKF-GBKANQOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(CO[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C(=O)O)O)O)O)(CBr)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Br2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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